
7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the reaction of tert-butyl and dimethyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl(dimethyl)silyl chloride and a suitable indole precursor in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole, 2,3-dihydro-
- 1H-Indole, 2,3-dimethyl-
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific tert-butyl and dimethyl substitutions, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
205241-96-9 |
|---|---|
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
7-tert-butyl-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C14H21N/c1-13(2,3)10-7-6-8-11-12(10)15-9-14(11,4)5/h6-8,15H,9H2,1-5H3 |
InChI-Schlüssel |
LXVNOOGOLMSCGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C1C=CC=C2C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


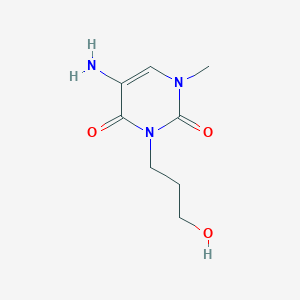

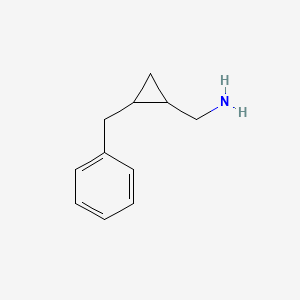
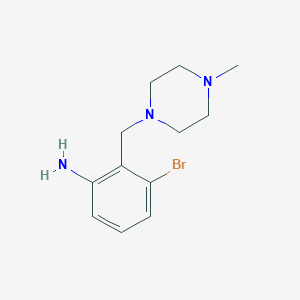


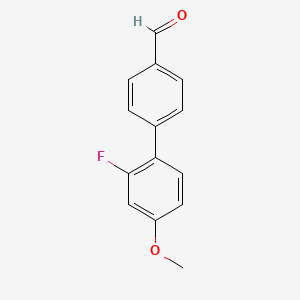
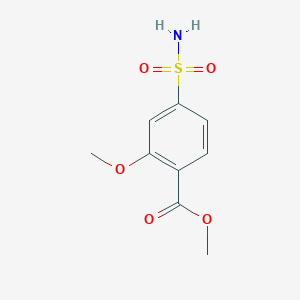
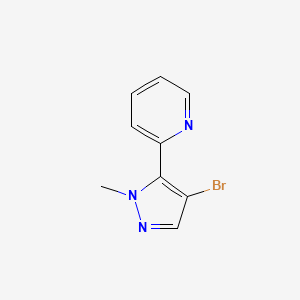
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)
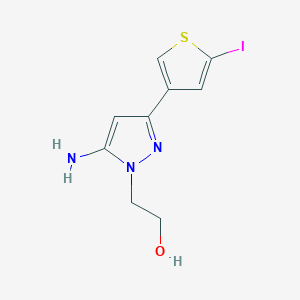
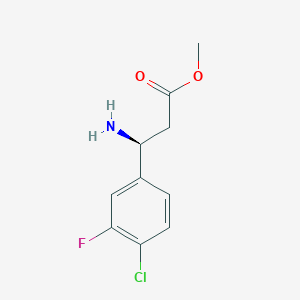
![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
![2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13633004.png)
